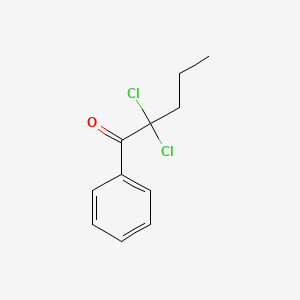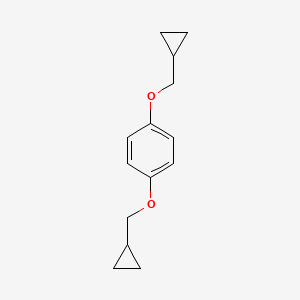![molecular formula C66H132N6O6 B14478372 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]- CAS No. 68568-46-7](/img/structure/B14478372.png)
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine-2,4,6-triamine, N,N’,N’‘-tris(methoxymethyl)-N,N’,N’'-tris[(octadecyloxy)methyl]- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring. This compound is notable for its complex structure, which includes multiple methoxymethyl and octadecyloxy groups. It is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-triazine-2,4,6-triamine derivatives typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide . The specific compound can be synthesized by introducing methoxymethyl and octadecyloxy groups through etherification reactions. The reaction conditions often require the presence of a base and an appropriate solvent to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of 1,3,5-triazine derivatives often involves large-scale trimerization processes followed by functional group modifications. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4,6-triamine derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4,6-triamine derivatives have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3,5-triazine-2,4,6-triamine derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include disruption of cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyanuric Acid: Another derivative, 1,3,5-triazine-2,4,6-triol, is used in the manufacture of herbicides and disinfectants.
Cyanuric Chloride: This compound is a key intermediate in the synthesis of various agrochemicals and dyes.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N,N’,N’‘-tris(methoxymethyl)-N,N’,N’'-tris[(octadecyloxy)methyl]- is unique due to its multiple functional groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to form stable complexes with metals and other molecules makes it valuable in various industrial and research applications.
Eigenschaften
CAS-Nummer |
68568-46-7 |
|---|---|
Molekularformel |
C66H132N6O6 |
Molekulargewicht |
1105.8 g/mol |
IUPAC-Name |
2-N,4-N,6-N-tris(methoxymethyl)-2-N,4-N,6-N-tris(octadecoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C66H132N6O6/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-76-61-70(58-73-4)64-67-65(71(59-74-5)62-77-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-2)69-66(68-64)72(60-75-6)63-78-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-3/h7-63H2,1-6H3 |
InChI-Schlüssel |
XADFCWWZSYBFEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCN(COC)C1=NC(=NC(=N1)N(COC)COCCCCCCCCCCCCCCCCCC)N(COC)COCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium 4-[[3-(acetylamino)-4-methylphenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14478290.png)
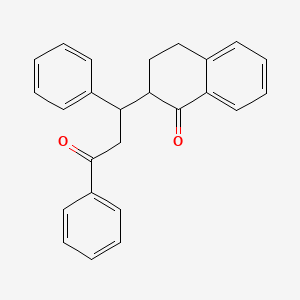

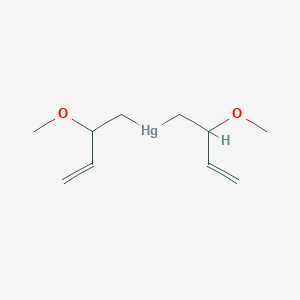

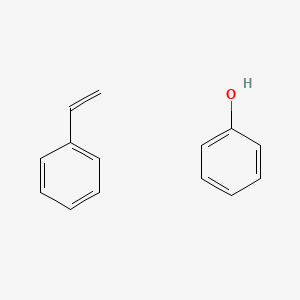
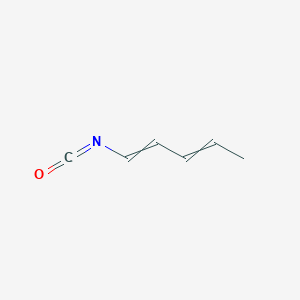
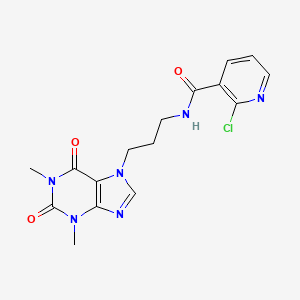
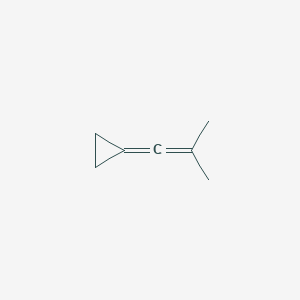
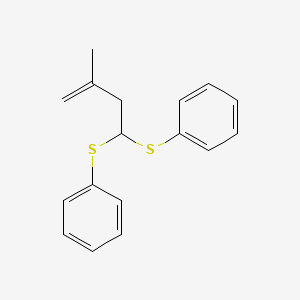

![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
